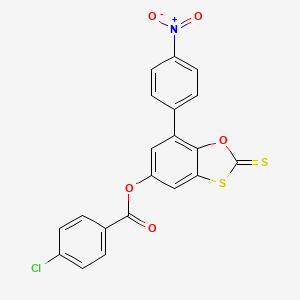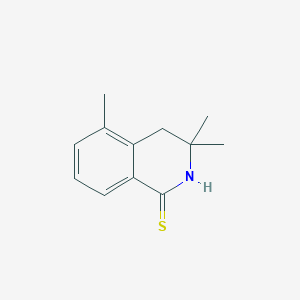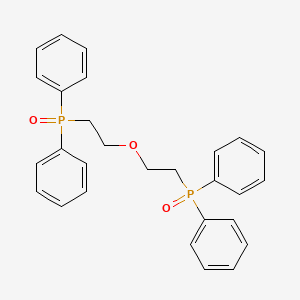-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)
[(4-chlorophenyl)amino]({[(Z)-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE is a complex organic compound characterized by the presence of chlorophenyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with morpholine to form a Schiff base, which is then further reacted with an appropriate amine and carbonyl source under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines.
Scientific Research Applications
(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylamine: Shares the chlorophenyl group but lacks the morpholine moiety.
Morpholine derivatives: Compounds containing the morpholine ring but different substituents.
Uniqueness
(4-CHLOROPHENYL)[({[(1{Z})-(4-CHLOROPHENYL)(MORPHOLIN-4-YL)METHYLENE]AMINO}OXY)CARBONYL]AMINE is unique due to the combination of chlorophenyl and morpholine groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
[(Z)-[(4-chlorophenyl)-morpholin-4-ylmethylidene]amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-14-3-1-13(2-4-14)17(23-9-11-25-12-10-23)22-26-18(24)21-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,24)/b22-17- |
InChI Key |
KNJARUCQJMLLSA-XLNRJJMWSA-N |
Isomeric SMILES |
C1COCCN1/C(=N\OC(=O)NC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COCCN1C(=NOC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-[(4-phenylpiperazino)methyl]-1H-indol-2-one](/img/structure/B11102320.png)
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)
![2-Cyano-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11102341.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate](/img/structure/B11102342.png)
![N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11102343.png)
![[1,1,2,2-Tetrakis(hexyloxy)ethyl]benzene](/img/structure/B11102344.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)

![N~3~-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102379.png)

![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
